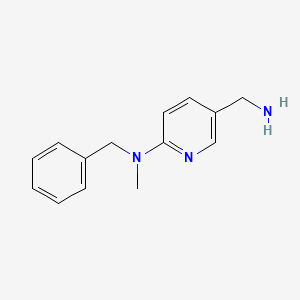

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

CAS No.: 1016726-49-0

Cat. No.: VC2258710

Molecular Formula: C14H17N3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016726-49-0 |

|---|---|

| Molecular Formula | C14H17N3 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C14H17N3/c1-17(11-12-5-3-2-4-6-12)14-8-7-13(9-15)10-16-14/h2-8,10H,9,11,15H2,1H3 |

| Standard InChI Key | PGNGWGSOPBGRGN-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN |

| Canonical SMILES | CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN |

Introduction

Chemical Identity and Properties

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine is a pyridine-based compound with three nitrogen atoms in its structure. It possesses both aromatic and amine functional groups that contribute to its chemical behavior and potential biological interactions. The compound's basic chemical properties are summarized in Table 1.

Table 1: Chemical Identity and Properties of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

| Property | Value |

|---|---|

| CAS Registry Number | 1016726-49-0 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C14H17N3/c1-17(11-12-5-3-2-4-6-12)14-8-7-13(9-15)10-16-14/h2-8,10H,9,11,15H2,1H3 |

| Standard InChIKey | PGNGWGSOPBGRGN-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN |

| PubChem Compound ID | 20112777 |

The compound features a pyridine core with an aminomethyl group at the 5-position and a tertiary amine (N-benzyl-N-methyl) at the 2-position. This structural arrangement creates a molecule with multiple potential interaction sites for hydrogen bonding, aromatic interactions, and nucleophilic/electrophilic reactions. The primary amine group (aminomethyl) at position 5 provides a reactive center for potential modifications or interactions with biological targets.

Structural Characteristics

The structure of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine contains several key functional groups that contribute to its chemical behavior:

-

A pyridine heterocycle as the core structure

-

A primary amine (aminomethyl) group at the 5-position

-

A tertiary amine at the 2-position with:

-

A methyl substituent

-

A benzyl substituent

-

The presence of these functional groups creates a molecule with both hydrophilic and hydrophobic regions. The primary amine group and the pyridine nitrogen can act as hydrogen bond acceptors and donors, while the benzyl group provides hydrophobicity and potential π-π stacking interactions with aromatic residues in proteins or other aromatic compounds .

The compound's asymmetric distribution of electron density and functional groups likely contributes to its potential biological activity profiles. The tertiary amine at the 2-position may be particularly important for receptor interactions, as similar N-benzylated compounds have demonstrated significant activity at serotonin receptors .

Nomenclature and Synonyms

The compound is known by several names in the chemical literature and databases, which is important for comprehensive literature searches and proper identification in research contexts. Common synonyms include:

-

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine (IUPAC name)

-

N-[5-(aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine

-

6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine

-

DTXSID101223080 (database identifier)

These alternative designations reflect the various systematic naming conventions and database-specific identifiers used across chemical information systems.

Comparison with Related Compounds

N-benzylated compounds generally exhibit interesting pharmacological properties. For instance, research on N-benzylated-5-methoxytryptamine analogues has demonstrated high affinity for serotonin receptors, particularly those in the 5-HT2 family . While these tryptamine derivatives differ structurally from our compound of interest, they share the key N-benzyl structural feature which has been associated with enhanced receptor binding.

In the case of N-benzylated tryptamines, substitution at the meta position of the benzyl group has been shown to enhance affinity for certain receptors, while substitution at the para position generally reduced affinity . Whether similar structure-activity relationships apply to 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine remains an open question worthy of investigation.

Chemical Synthesis Considerations

The synthesis of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine likely involves multiple steps beginning with appropriately substituted pyridine derivatives. Based on general synthetic approaches for similar compounds, potential synthetic routes might include:

-

N-benzylation of an N-methylpyridin-2-amine precursor

-

Functionalization of the 5-position to introduce the aminomethyl group

-

Protective group strategies to manage the reactivity of the various amine functionalities during synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume